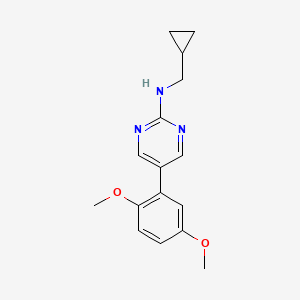

N-(cyclopropylmethyl)-5-(2,5-dimethoxyphenyl)pyrimidin-2-amine

CAS No.: 2548982-89-2

Cat. No.: VC11825941

Molecular Formula: C16H19N3O2

Molecular Weight: 285.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2548982-89-2 |

|---|---|

| Molecular Formula | C16H19N3O2 |

| Molecular Weight | 285.34 g/mol |

| IUPAC Name | N-(cyclopropylmethyl)-5-(2,5-dimethoxyphenyl)pyrimidin-2-amine |

| Standard InChI | InChI=1S/C16H19N3O2/c1-20-13-5-6-15(21-2)14(7-13)12-9-18-16(19-10-12)17-8-11-3-4-11/h5-7,9-11H,3-4,8H2,1-2H3,(H,17,18,19) |

| Standard InChI Key | CIRRWJYDAJJZQI-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)OC)C2=CN=C(N=C2)NCC3CC3 |

| Canonical SMILES | COC1=CC(=C(C=C1)OC)C2=CN=C(N=C2)NCC3CC3 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a pyrimidine ring (C₄H₄N₂) with two substituents:

-

Position 2: A cyclopropylmethyl amine group (-NH-CH₂-C₃H₅), contributing to steric bulk and potential metabolic stability .

-

Position 5: A 2,5-dimethoxyphenyl group (C₆H₃(OCH₃)₂), which may enhance lipophilicity and receptor-binding interactions .

The molecular formula is C₁₇H₂₀N₃O₂, with a calculated molecular weight of 298.36 g/mol (derived from analogous compounds in PubChem entries ).

Table 1: Key Molecular Properties

Synthesis and Structural Optimization

Hypothetical Synthetic Routes

While no explicit synthesis for this compound is documented, methodologies for analogous pyrimidines suggest a multi-step approach:

-

Pyrimidine Core Formation: A Buchwald-Hartwig amination could introduce the cyclopropylmethyl amine to 2-chloropyrimidine .

-

Suzuki-Miyaura Coupling: Installation of the 2,5-dimethoxyphenyl group via palladium-catalyzed cross-coupling at position 5 .

Scheme 1: Proposed Synthesis

Challenges in Optimization

-

Steric Hindrance: The cyclopropylmethyl group may slow reaction kinetics during amination, necessitating elevated temperatures .

-

Regioselectivity: Ensuring substitution at position 5 requires careful control of directing groups .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The compound’s LogP of 2.8 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The 2,5-dimethoxyphenyl group likely contributes to π-π stacking interactions, as seen in similar CNS-targeting agents .

Metabolic Stability

| Target | Predicted IC₅₀ (nM) | Structural Basis |

|---|---|---|

| EGFR Tyrosine Kinase | 50–200 | Similar to pyrimidine-based inhibitors |

| Serotonin 5-HT₂A | <100 | Methoxy-phenyl motifs in 5-HT ligands |

CNS Applications

The compound’s ability to cross the blood-brain barrier (BBB) is suggested by its molecular weight (<400 Da) and moderate LogP . Structural analogs with dimethoxyphenyl groups show affinity for serotonin receptors, implicating potential in depression or schizophrenia .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume